molecular formula C19H14N2OS2 B2833932 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide CAS No. 622344-45-0

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide

Cat. No.: B2833932
CAS No.: 622344-45-0
M. Wt: 350.45
InChI Key: VEHSGHNCHWZSOO-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a thiophene ring and a benzyl group attached to the carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzylated intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Similar structure but lacks the thiophene ring.

    N-(1,3-Benzothiazol-2-yl)-4-halogenobenzenesulfonyl-hydrazides: Contains a benzothiazole moiety but with different substituents.

    5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Another benzothiazole derivative with different functional groups.

Uniqueness

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHSGHNCHWZSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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